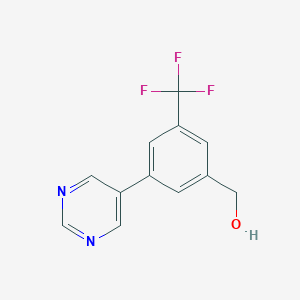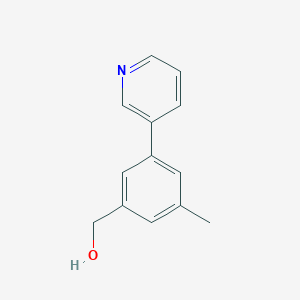
(2-Methyl-5-(pyridin-3-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-5-(pyridin-3-yl)phenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a phenyl ring substituted with a methyl group and a pyridin-3-yl group, along with a hydroxymethyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-(pyridin-3-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylboronic acid and 3-bromopyridine.
Suzuki Coupling Reaction: The 2-methylphenylboronic acid undergoes a Suzuki coupling reaction with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 2-methyl-5-(pyridin-3-yl)phenyl intermediate.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: (2-Methyl-5-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of (2-Methyl-5-(pyridin-3-yl)phenyl)aldehyde or (2-Methyl-5-(pyridin-3-yl)phenyl)carboxylic acid.
Reduction: Formation of (2-Methyl-5-(pyridin-3-yl)phenyl)methane.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学的研究の応用
(2-Methyl-5-(pyridin-3-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of (2-Methyl-5-(pyridin-3-yl)phenyl)methanol depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.
Pharmaceutical Applications: In drug development, the compound may act as a precursor to active pharmaceutical ingredients that target specific pathways in the body, such as signaling pathways involved in cancer cell proliferation.
類似化合物との比較
(2-Methyl-5-(pyridin-2-yl)phenyl)methanol: Similar structure but with the pyridinyl group at the 2-position.
(2-Methyl-5-(pyridin-4-yl)phenyl)methanol: Similar structure but with the pyridinyl group at the 4-position.
(2-Methyl-5-(pyridin-3-yl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness: (2-Methyl-5-(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the pyridin-3-yl group and the hydroxymethyl group, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to its analogs.
特性
IUPAC Name |
(2-methyl-5-pyridin-3-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-5-11(7-13(10)9-15)12-3-2-6-14-8-12/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVLXCVBDNRDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

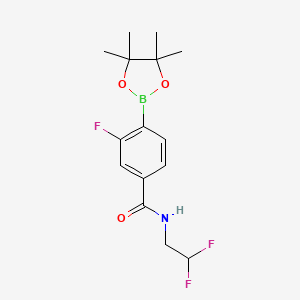
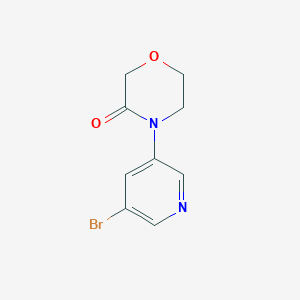
![Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8175194.png)
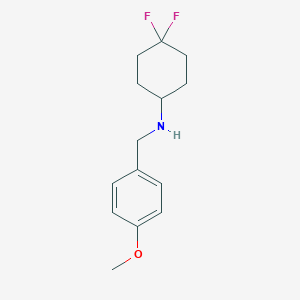
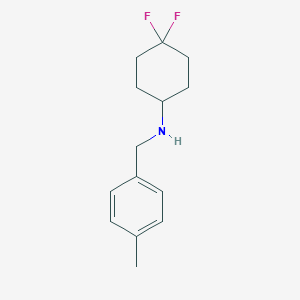
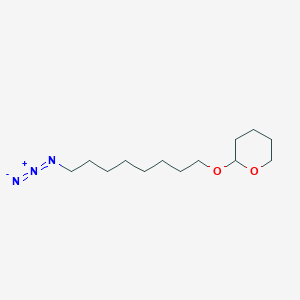
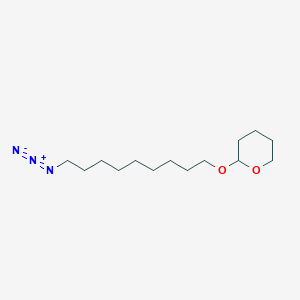


![(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8175258.png)
